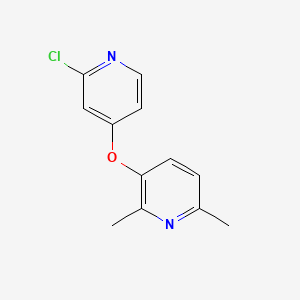
3-(2-Chloropyridin-4-yl)oxy-2,6-dimethyl-pyridine
Número de catálogo B8538517
Peso molecular: 234.68 g/mol
Clave InChI: GMQMCCCNLAWKRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Procedure details


XANTPHOS (1.603 g, 2.77 mmol) was added to 3-(2-chloropyridin-4-yloxy)-2,6-dimethylpyridine (6.5 g, 27.70 mmol), Sulfanilamide (6.20 g, 36.01 mmol) and CESIUM CARBONATE (13.54 g, 41.55 mmol) in DMA (130 ml) at 20ºC. Nitrogen was bubbled through the reaction mixture for 1 hour then PALLADIUM(II) ACETATE (0.435 g, 1.94 mmol) added. The suspension was stirred at 130 °C for 3 hours. The reaction mixture was cooled to ambient temperature and filtered then evaporated to dryness. The residue was triturated with water (150 mL) and filtered to give crude product as a cream solid which was 90% pure by LCMS. The crude solid was triturated with hot MeCN (300 mL) to give a solid which was collected by filtration and dried under vacuum to give a cream solid (7.86g) which was 95% pure by LCMS. The solid was dissolved in the minimum amount of boiling MeCN (650 mL) and filtered to remove remaining trace solids. The filtrate was concentrated to approximately 400 mL and stirred at ice bath temperature until a precipitate formed. The suspension was stirred at room temperature overnight then filtered to afford a cream solid (6.4g) which was 100% pure by LCMS. Combined with EN02084-42 to get a single larger batch.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00277 mol
Type
reagent
Reaction Step One




Quantity
0.00277 mol
Type
catalyst
Reaction Step Five


Yield
62.38%
Identifiers


|
CUSTOM
|
10
|
reaction index
|
NAME
|
0.0 [Unassigned] Unrecognized
|
reaction type
|
Inputs


Step One
|
Name
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Quantity
|
0.00277 mol
|
|
Type
|
reagent
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.13 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.036 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1N)S(=O)(=O)N
|
Step Four
|
Name
|
|
|
Quantity
|
0.0277 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)C
|
Step Five
|
Name
|
|
|
Quantity
|
0.00277 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
|
Name
|
|
|
Quantity
|
0.00194 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 62.38% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
